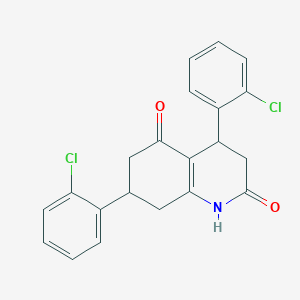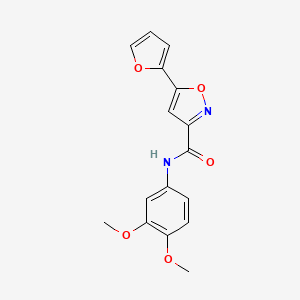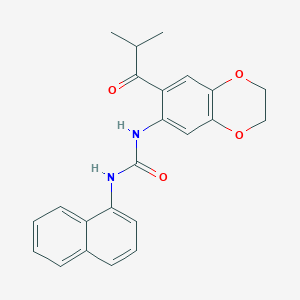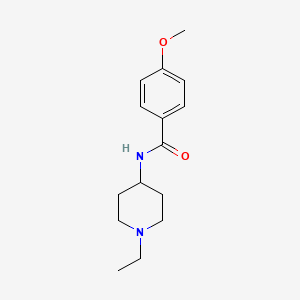
4,7-bis(2-chlorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Übersicht
Beschreibung
4,7-bis(2-chlorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione, commonly known as BCQ, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. BCQ belongs to the family of quinolinedione derivatives and has been studied for its anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The exact mechanism of action of BCQ is not fully understood. However, it has been suggested that BCQ exerts its anti-inflammatory and antioxidant effects through the inhibition of pro-inflammatory cytokines and the reduction of oxidative stress (Zhang et al., 2015). BCQ has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and -9 pathways (Zhang et al., 2015).
Biochemical and Physiological Effects
BCQ has been shown to have various biochemical and physiological effects. In a study on rats, BCQ was found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, while increasing the levels of anti-inflammatory cytokine IL-10 (Zhang et al., 2015). BCQ has also been shown to reduce oxidative stress in various cell types (Zhang et al., 2015). In addition, BCQ has been shown to inhibit the growth of cancer cells and induce apoptosis (Zhang et al., 2015).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of BCQ is its versatility in various laboratory experiments. BCQ has been used in cell culture studies, animal models, and clinical trials. Additionally, BCQ is relatively easy to synthesize, making it readily available for laboratory studies. However, one limitation of BCQ is its potential toxicity. While BCQ has been shown to have therapeutic effects, it can also have toxic effects on certain cell types (Zhang et al., 2015).
Zukünftige Richtungen
There are several future directions for the study of BCQ. One potential area of research is the development of BCQ-based drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. Additionally, further research can be conducted on the neuroprotective effects of BCQ for the treatment of neurodegenerative diseases. Furthermore, the anticancer properties of BCQ can be further explored for the development of cancer treatments.
In conclusion, BCQ is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. BCQ has been studied for its anti-inflammatory, antioxidant, and anticancer properties, as well as its neuroprotective effects. While BCQ has shown promise in laboratory studies, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
BCQ has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma (Zhang et al., 2015). BCQ has also been shown to have anticancer properties, inhibiting the growth of various cancer cell lines (Zhang et al., 2015). Additionally, BCQ has been studied for its neuroprotective effects, showing potential for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's (Zhao et al., 2017).
Eigenschaften
IUPAC Name |
4,7-bis(2-chlorophenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2NO2/c22-16-7-3-1-5-13(16)12-9-18-21(19(25)10-12)15(11-20(26)24-18)14-6-2-4-8-17(14)23/h1-8,12,15H,9-11H2,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVQJKOPYRPUKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC(=O)CC2C3=CC=CC=C3Cl)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B4745049.png)

![N-{4-[5-(1-naphthoylamino)-1,3-benzoxazol-2-yl]phenyl}-1-naphthamide](/img/structure/B4745063.png)
![3-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4745066.png)

![2-[(5-chloro-2-ethoxy-3-methoxybenzyl)amino]-2-methylpropan-1-ol hydrochloride](/img/structure/B4745078.png)
![3-{3-[4-(3-chlorobenzoyl)-1-piperazinyl]-3-oxopropyl}-1H-indole](/img/structure/B4745086.png)

![ethyl 2-({2-cyano-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]acryloyl}amino)-3-thiophenecarboxylate](/img/structure/B4745099.png)

![2-{[(2-chloro-6-fluorobenzyl)thio]acetyl}-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide](/img/structure/B4745104.png)
![4-bromo-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4745115.png)
![2-{[5-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-isobutylacetamide](/img/structure/B4745121.png)
![N-(2-pyridinylmethyl)-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide](/img/structure/B4745142.png)
